molecular formula C12H14BrN3O2 B13502846 1,1-Dimethylethyl N-(3-bromoimidazo[1,2-A]pyridin-6-YL)carbamate

1,1-Dimethylethyl N-(3-bromoimidazo[1,2-A]pyridin-6-YL)carbamate

Cat. No.: B13502846
M. Wt: 312.16 g/mol
InChI Key: ICFFWOWQZIIJAX-UHFFFAOYSA-N
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Description

1,1-Dimethylethyl N-(3-bromoimidazo[1,2-A]pyridin-6-YL)carbamate is a compound that belongs to the class of imidazopyridines. These compounds are known for their significant biological and therapeutic properties. The presence of the bromo group and the imidazo[1,2-A]pyridine moiety makes this compound particularly interesting for various scientific applications.

Preparation Methods

The synthesis of 1,1-Dimethylethyl N-(3-bromoimidazo[1,2-A]pyridin-6-YL)carbamate typically involves the reaction of α-bromoketones with 2-aminopyridines. This reaction can be carried out under different conditions to yield either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-A]pyridines . For instance, in toluene, the reaction is promoted by iodine and tert-butyl hydroperoxide (TBHP), leading to the formation of N-(pyridin-2-yl)amides. Alternatively, in ethyl acetate, a one-pot tandem cyclization/bromination occurs when only TBHP is added, resulting in the formation of 3-bromoimidazo[1,2-A]pyridines .

Chemical Reactions Analysis

1,1-Dimethylethyl N-(3-bromoimidazo[1,2-A]pyridin-6-YL)carbamate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include iodine, TBHP, and sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,1-Dimethylethyl N-(3-bromoimidazo[1,2-A]pyridin-6-YL)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl N-(3-bromoimidazo[1,2-A]pyridin-6-YL)carbamate involves its interaction with specific molecular targets and pathways. The imidazo[1,2-A]pyridine moiety is known to interact with various biological targets, leading to its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1,1-Dimethylethyl N-(3-bromoimidazo[1,2-A]pyridin-6-YL)carbamate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the 1,1-dimethylethyl group, which can influence its chemical and biological properties.

Properties

Molecular Formula

C12H14BrN3O2

Molecular Weight

312.16 g/mol

IUPAC Name

tert-butyl N-(3-bromoimidazo[1,2-a]pyridin-6-yl)carbamate

InChI

InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)15-8-4-5-10-14-6-9(13)16(10)7-8/h4-7H,1-3H3,(H,15,17)

InChI Key

ICFFWOWQZIIJAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN2C(=NC=C2Br)C=C1

Origin of Product

United States

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